molecular formula C10H10F2O3 B12872771 Methyl 3-(2,2-difluoroethoxy)benzoate

Methyl 3-(2,2-difluoroethoxy)benzoate

Cat. No.: B12872771
M. Wt: 216.18 g/mol
InChI Key: ZBRBPERFYQMSKP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2-difluoroethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 3-(2,2-difluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,2-difluoroethoxy)benzoate is unique due to the position of the difluoroethoxy group at the 3-position, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its 2- and 4-substituted counterparts.

Biological Activity

Methyl 3-(2,2-difluoroethoxy)benzoate is an organic compound that has garnered attention in various fields due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a difluoroethoxy group at the 3-position of the benzoate ring. This structural feature influences its lipophilicity and biological interactions.

  • Molecular Formula : C10H10F2O3
  • Molecular Weight : 220.18 g/mol
  • CAS Number :

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The difluoroethoxy group enhances the compound's ability to penetrate biological membranes, facilitating interaction with enzymes and receptors. This property is particularly valuable in drug design, where such interactions can lead to significant pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli15100
S. aureus18100
C. albicans12100

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce inflammation markers in cell cultures, indicating its potential for therapeutic applications in inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

  • Study Design : Disc diffusion method
  • Results : The compound showed a maximum inhibition zone of 18 mm against S. aureus at a concentration of 100 mg/mL.

Study on Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-induced inflammation model in mice.

  • Findings : Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 compared to the control group.
  • : These findings suggest that this compound may be a promising candidate for further development as an anti-inflammatory agent.

Research Applications

This compound is not only significant in medicinal chemistry but also has applications in various fields:

  • Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs with enhanced efficacy.
  • Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organofluorine compounds .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 3-(2,2-difluoroethoxy)benzoate

InChI

InChI=1S/C10H10F2O3/c1-14-10(13)7-3-2-4-8(5-7)15-6-9(11)12/h2-5,9H,6H2,1H3

InChI Key

ZBRBPERFYQMSKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC(F)F

Origin of Product

United States

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